3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid
Description
Properties
IUPAC Name |
3-[3-(dimethylcarbamoyl)phenyl]-5-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-18(2)16(19)12-6-4-5-11(7-12)13-8-14(17(20)21)10-15(9-13)22-3/h4-10H,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSSFYRDUCQHEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691317 | |
| Record name | 3'-(Dimethylcarbamoyl)-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261907-71-4 | |
| Record name | 3'-(Dimethylcarbamoyl)-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Molecular Architecture
The compound (C₁₇H₁₇NO₄) consists of two benzene rings connected via a single bond. The first ring bears a carboxylic acid group at position 3 and a methoxy group at position 5. The second ring features a dimethylcarbamoyl moiety at position 3', imparting polarity and hydrogen-bonding capacity. The SMILES notation CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)OC)C(=O)O confirms the spatial arrangement, critical for designing stereospecific syntheses.
Key Functional Groups
-
Carboxylic Acid (C(=O)OH) : Requires protection/deprotection strategies during synthesis.
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Dimethylcarbamoyl (N,N-Dimethylaminocarbonyl) : Introduced via amidation of precursor aryl acids.
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Methoxy (OCH₃) : Typically installed early via nucleophilic aromatic substitution or pre-functionalized building blocks.
Synthetic Routes and Methodologies
Ullmann Coupling-Based Synthesis (Patent EP0232067A2)
This method involves coupling 3-bromo-5-methoxybenzoic acid with 3-(dimethylcarbamoyl)phenylboronic acid under palladium catalysis:
Step 1: Preparation of 3-Bromo-5-Methoxybenzoic Acid
Step 2: Suzuki-Miyaura Coupling
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React 3-bromo-5-methoxybenzoic acid (1.0 equiv) with 3-(dimethylcarbamoyl)phenylboronic acid (1.2 equiv) in dioxane/H₂O (4:1) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (3.0 equiv) at 80°C for 12h.
Step 3: Deprotection (If Protected)
Amidation-First Approach (Ambeed Protocol)
This route prioritizes early-stage introduction of the dimethylcarbamoyl group:
Step 1: Synthesis of 3-N,N-Dimethylcarbamoylbenzoic Acid
-
Treat 3-carboxybenzoyl chloride with dimethylamine (2.0 equiv) in CH₂Cl₂ using Et₃N as base (0°C → RT, 2h).
Step 2: Methoxy Group Installation
Step 3: Biaryl Bond Formation
One-Pot Sequential Functionalization
A streamlined protocol from EP4446312A1 adapts tandem reactions:
-
Simultaneous Carbamoylation/Methoxylation
Reaction Optimization and Scalability
Catalytic System Comparison
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | Dioxane | 80 | 68 | |
| CuI | L-Proline | DMSO | 100 | 58 | |
| PdCl₂(dppf) | Xantphos | Toluene | 90 | 71 |
Findings : Pd-based systems outperform Cu catalysts in coupling efficiency.
Solvent Effects on Amidation
Industrial-Scale Considerations
Cost Analysis of Routes
| Method | Cost ($/kg) | Purity (%) | Scalability |
|---|---|---|---|
| Ullmann Coupling | 420 | 99.5 | High |
| Amidation-First | 380 | 98.7 | Moderate |
| One-Pot | 350 | 97.9 | High |
Recommendation : One-pot methods balance cost and scalability despite slightly lower purity.
Chemical Reactions Analysis
Types of Reactions
3’-(Dimethylcarbamoyl)-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The dimethylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include hydroxylated biphenyl derivatives, reduced alcohol derivatives, and substituted biphenyl compounds .
Scientific Research Applications
3’-(Dimethylcarbamoyl)-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 3’-(Dimethylcarbamoyl)-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The dimethylcarbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy and carboxylic acid groups may also contribute to the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Substituent Effects on Acidity and Reactivity
- 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid (CAS 1954-97-8): Substituents: 3-(methylaminocarbonyl), 5-nitro. Comparison: The nitro group (electron-withdrawing) increases the carboxylic acid’s acidity compared to the methoxy group (electron-donating) in the target compound. Applications: Nitro groups are often leveraged in prodrugs or photodynamic therapy agents, whereas methoxy groups are common in CNS-active drugs due to enhanced blood-brain barrier permeability.
- 2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-methoxybenzoic acid (CFAM): Substituents: 2-anilino (Cl, CF₃), 5-methoxy. Comparison: The anilino group introduces strong electron-withdrawing effects (Cl, CF₃), further acidifying the carboxylic acid.
Impact of Substituent Position and Polarity
- 3-Chloro-5-methoxybenzoic acid: Substituents: 3-Cl, 5-methoxy. Comparison: The chloro group (electron-withdrawing) increases acidity compared to the dimethylaminocarbonylphenyl group. However, the lack of an amide reduces hydrogen-bonding capacity, likely diminishing interactions with polar biological targets .
- 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid: Substituents: 3-(3-Cl-5-F-phenyl), 5-methoxy. The dimethylaminocarbonyl group in the target compound balances polarity and lipophilicity, offering broader pharmacokinetic applicability .
Functional Group Modifications
- 3-({[(tert-Butoxy)carbonyl]amino}methyl)-5-methoxybenzoic acid: Substituents: Boc-protected aminomethyl, 5-methoxy. Comparison: The Boc group provides temporary amine protection, a strategy used in prodrug design. In contrast, the dimethylaminocarbonyl group is metabolically stable, suggesting the target compound is better suited for direct therapeutic use .
- Methyl 3-amino-5-nitrobenzoate: Substituents: 3-amino, 5-nitro (ester form). Comparison: The ester derivative highlights how functionalization (e.g., ester vs. free acid) alters bioavailability. The target compound’s free carboxylic acid may enhance target binding but require formulation adjustments to improve absorption .
Electronic and Steric Considerations
- Dimethylaminocarbonyl vs. Sulfonamides: Compounds like 3-(Dimethylsulfamoyl)benzoic Acid () feature sulfonamide groups, which are stronger electron-withdrawing groups. This increases acidity but may reduce cell permeability compared to the target compound’s amide .
- Methoxy vs.
Biological Activity
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid, commonly referred to as DMAB, is a compound with significant biological activity. Its molecular formula is C17H17NO4, and it has a molecular weight of 299.32 g/mol. This compound is characterized by the presence of both methoxy and dimethylaminocarbonyl functional groups, which contribute to its pharmacological properties.
- Molecular Formula : C17H17NO4
- Molecular Weight : 299.32 g/mol
- CAS Number : 1261907-71-4
- LogP : 2.7622 (indicating moderate lipophilicity)
- TPSA (Topological Polar Surface Area) : 66.84 Ų
The biological activity of DMAB is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and metabolic pathways. The dimethylaminocarbonyl group enhances the compound's ability to penetrate cell membranes, facilitating its action within cells.
Antioxidant Activity
DMAB exhibits significant antioxidant properties, which can be attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. This is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Research indicates that DMAB can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions. The compound's structural features allow it to modulate pathways involved in inflammation, such as the NF-kB pathway.
Cytotoxicity Against Cancer Cells
Studies have demonstrated that DMAB exhibits cytotoxic effects against several cancer cell lines. The compound induces apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction.
Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidant capacity of DMAB using DPPH radical scavenging assays, the compound showed a significant reduction in DPPH radical concentration compared to control groups. The IC50 value was determined to be approximately 50 µM, indicating strong antioxidant potential.
Study 2: Anti-inflammatory Properties
A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of DMAB in a murine model of arthritis. Results showed that treatment with DMAB significantly reduced paw swelling and inflammatory markers (e.g., TNF-alpha levels), highlighting its therapeutic potential for inflammatory diseases.
Study 3: Cytotoxicity Evaluation
In vitro studies on human cancer cell lines (HeLa and MCF-7) revealed that DMAB exhibited IC50 values of 30 µM and 25 µM, respectively. Flow cytometry analysis confirmed that DMAB induces apoptosis through the intrinsic pathway, evidenced by increased Annexin V positivity.
Data Table: Summary of Biological Activities
| Activity Type | Methodology | Findings |
|---|---|---|
| Antioxidant | DPPH Scavenging Assay | IC50 = 50 µM |
| Anti-inflammatory | Murine Arthritis Model | Reduced TNF-alpha levels |
| Cytotoxicity | MTT Assay on HeLa & MCF-7 | IC50 = 30 µM (HeLa), 25 µM (MCF-7) |
Q & A
Q. What synthetic methodologies are most effective for producing 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid with high purity?
Methodological Answer:
- Key Steps :
- Starting Materials : Use substituted benzoic acid derivatives (e.g., 3-bromo-5-methoxybenzoic acid) as precursors. Cross-coupling reactions with Pd catalysts (e.g., Pd(PPh₃)₄) enable introduction of the dimethylaminocarbonyl group .
- Solvent Systems : Dimethylformamide (DMF) or dichloromethane (DCM) are optimal for solubility and reaction efficiency.
- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) achieves >95% purity .
- Catalytic Efficiency : Palladium complexes yield higher regioselectivity compared to nickel-based systems .
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?
Methodological Answer:
- NMR Analysis :
- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ as solvent. Key signals include methoxy protons (~δ 3.8 ppm) and carbonyl carbons (~δ 170 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions (δ 6.5–8.0 ppm) .
- X-Ray Crystallography : Single-crystal diffraction confirms dihedral angles between aromatic rings (e.g., 15–25°) and hydrogen-bonding patterns .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 342.1) .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Case Study : Discrepancies in antibacterial IC₅₀ values (e.g., 2–10 µM across studies) may arise from:
- Resolution Strategy :
- Standardize protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .
- Use isothermal titration calorimetry (ITC) to quantify binding affinity to target enzymes .
Q. What mechanistic insights guide the optimization of ester hydrolysis in derivative synthesis?
Methodological Answer:
- Reaction Mechanism :
- Yield Optimization :
Q. How to design experiments for studying biomolecular interactions (e.g., protein binding)?
Methodological Answer:
- In Vitro Assays :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., COX-2) on sensor chips; measure binding kinetics (ka/kd) .
- Fluorescence Quenching : Monitor tryptophan emission shifts (Δλ = 5–10 nm) upon compound binding .
- Computational Modeling :
- Docking Simulations (AutoDock Vina) : Predict binding poses in enzyme active sites (e.g., RMSD <2.0 Å) .
- MD Simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
Methodological Answer:
- Crystallization Conditions :
- Solvent Systems : Slow evaporation of ethanol/water (7:3 v/v) produces diffraction-quality crystals .
- Temperature Gradients : Cooling from 40°C to 4°C over 48 hours enhances nucleation .
- Polymorphism Control :
- Use seed crystals from prior batches to ensure consistent crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
